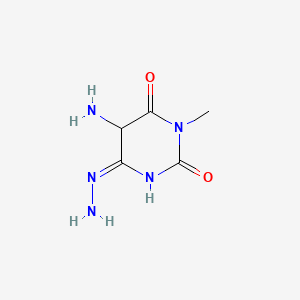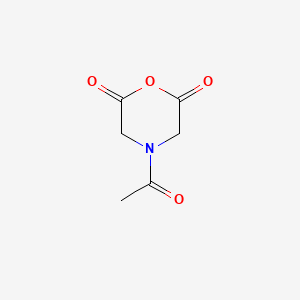
HEZ-PBAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pheromone biosynthesis activating neuropeptide (PBAN) is a neuropeptide that regulates sex pheromone production in female moths. The compound HEZ-PBAN, isolated from the corn earworm (Helicoverpa zea), is a 33-amino acid peptide that plays a crucial role in the biosynthesis of sex pheromones in moths. It shares significant homology with other PBAN molecules isolated from different moth species, such as Bombyx mori and Lymantria dispar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HEZ-PBAN involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
HEZ-PBAN undergoes various chemical reactions, including:
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
HEZ-PBAN has several scientific research applications, including:
Wirkmechanismus
HEZ-PBAN exerts its effects by binding to specific receptors on the pheromone gland cells of female moths. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). The activated PKA then phosphorylates target proteins, leading to the biosynthesis and release of sex pheromones .
Vergleich Mit ähnlichen Verbindungen
HEZ-PBAN shares significant homology with other PBAN molecules, such as:
Bombyx mori PBAN-I: A 33-amino acid peptide with similar pheromonotropic activity.
Bombyx mori PBAN-II: A 34-amino acid peptide with an additional amino acid compared to PBAN-I.
Lymantria dispar PBAN: :
Eigenschaften
CAS-Nummer |
122071-54-9 |
|---|---|
Molekularformel |
C167H259N47O57S2 |
Molekulargewicht |
3901.301 |
InChI |
InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1 |
InChI-Schlüssel |
NZYXUPVSMGHNSI-XZGPUOGASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


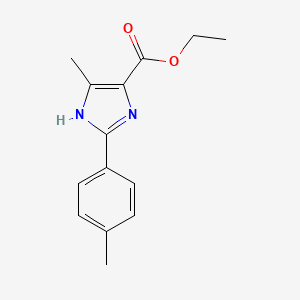

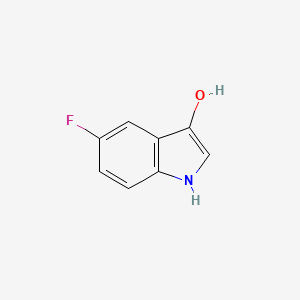
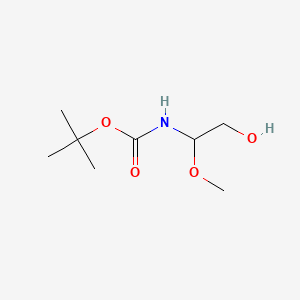
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
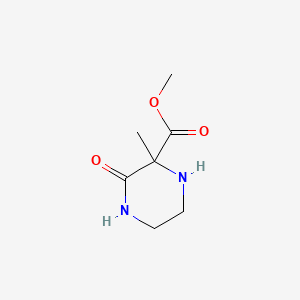
![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)
